4-Deoxyuridine

Description

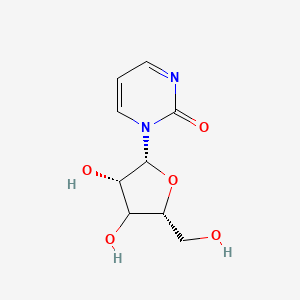

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O5 |

|---|---|

Molecular Weight |

228.20 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6?,7+,8-/m1/s1 |

InChI Key |

RPQZTTQVRYEKCR-SNYGBICDSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Deoxyuridine and Its Analogs

General Synthetic Routes to 4-Deoxyuridine Scaffolds

The fundamental structure of this compound, also known as 2'-deoxyuridine (B118206), serves as a scaffold for the synthesis of various analogs. A common approach to creating derivatives involves modifying commercially available 5-iodo-2'-deoxyuridine. This starting material provides a reactive site at the 5-position for introducing a wide range of substituents.

One established method involves a metal-halogen exchange reaction on a protected form of 5-iodo-2'-deoxyuridine. rsc.org For instance, the use of n-butyllithium (nBuLi) can facilitate the introduction of different functional groups. rsc.org To prevent unwanted side reactions, the imide proton is often first removed using a base like sodium hydride (NaH). rsc.org This strategy has been successfully used to synthesize various 5-substituted 2'-deoxyuridine derivatives. rsc.org

Another general strategy for creating nucleoside analogs is the use of synthetic scaffold systems. nih.gov These systems, which can be based on proteins, RNA, or DNA, help to spatially organize the enzymes and intermediates in a metabolic pathway, thereby increasing the efficiency of the synthesis. nih.gov For example, RNA scaffolds utilize aptamers, which are short synthetic oligonucleotides that can bind specifically to target enzymes, localizing them to facilitate the desired reactions. nih.gov

Targeted Chemical Modifications of the 4-Position

Modifications at the 4-position of the pyrimidine (B1678525) ring are of particular interest as they can significantly alter the properties of the nucleoside.

Synthesis of 4-Thio-2'-deoxyuridine (B1622106) Derivatives

The replacement of the oxygen atom at the C4-position with a sulfur atom yields 4-thio-2'-deoxyuridine derivatives. These compounds often exhibit unique photochemical properties. nih.gov A general method for this transformation involves a thiation reaction. nih.gov

The synthesis typically starts with a 5-substituted-2'-deoxyuridine derivative. nih.gov The hydroxyl groups are first protected, for example, by reacting with trimethylchlorosilane in the presence of triethylamine. nih.gov The subsequent thiation step replaces the C4-oxygen with sulfur. For example, 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine can be treated with phosphorus pentasulfide (P₂S₅) in a solvent like 1,4-dioxane (B91453) under reflux to achieve this transformation. mdpi.com Finally, the protecting groups are removed to yield the desired 5-substituted-4-thio-2'-deoxyuridine. nih.govmdpi.com This method has been used to prepare compounds such as 4-thio-2'-deoxyuridine, 4-thiothymidine, 5-bromo-4-thio-2'-deoxyuridine, and 5-iodo-4-thio-2'-deoxyuridine. nih.govnih.gov

| Starting Material | Product | Key Reagents |

| 5-substituted-deoxyuridine | 5-substituted-4-thio-2'-deoxyuridine | Trimethylchlorosilane, Triethylamine, Phosphorus pentasulfide |

| 5-bromo-2'-deoxyuridine (B1667946) (BrdU) | 4-Thio-5-bromo-2'-deoxyuridine | Acetic anhydride, P₂S₅, Sodium methoxide |

| Uridine (B1682114)/2'-deoxyuridine | (E)-4-Thio-5-(2-brominevinyl)uridine/2'-deoxyuridine | Iodination, selective oxidation, Heck reaction, esterification, thio-reaction, hydrolysis |

Synthesis of 4'-Azido-2'-deoxyuridine and Related Analogs

Introducing an azido (B1232118) group at the 4'-position of the furanose ring is another important modification. The synthesis of 4'-azido-2'-deoxyuridine analogs often involves the stereo- and regioselective addition of iodine azide (B81097) to a 4'-unsaturated nucleoside precursor. nih.gov This is followed by an oxidatively assisted displacement of the 5'-iodo group to yield the 4'-azido analog. nih.gov

A general method has been developed for the preparation of oligonucleotides containing a 4'-keto abasic site, which utilizes 4'-azido-2'-deoxyuridine-5'-triphosphate. nih.gov This triphosphate is incorporated into a DNA duplex using a primer and HIV-1 reverse transcriptase. nih.gov Subsequent enzymatic treatment with uracil-DNA glycosylase leads to the release of uracil (B121893) and azide, generating the desired 4'-keto abasic site. nih.gov

Targeted Chemical Modifications at Other Positions (e.g., C5 of Pyrimidine Ring)

Modifications at the C5 position of the pyrimidine ring are widely explored to generate nucleoside analogs with diverse biological activities.

Synthesis of 5-Substituted Deoxyuridine Analogs

A versatile starting material for the synthesis of 5-substituted deoxyuridine analogs is 5-iodo-2'-deoxyuridine. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce various aryl or heteroaryl groups at the C5 position. researchgate.nettandfonline.com This reaction typically involves a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate. tandfonline.com

Another common method is the Sonogashira coupling, which is used to introduce alkynyl groups. chimia.ch For instance, 5-ethynyl-2'-deoxyuridine (B1671113) can be synthesized via a cross-coupling reaction with trimethylsilylacetylene, followed by deprotection.

A divergent synthetic strategy starting from 5-iodo-2'-deoxyuridine has been reported to produce a variety of epigenetically important 5-methylcytosine (B146107) analogs. rsc.org This involves nucleophilic substitutions at the 5-position to generate a set of uridine derivatives, which are then converted to their corresponding cytidine (B196190) analogs via in situ amination. rsc.org

| Reaction Type | Key Reagents/Catalysts | Substituent Introduced |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Aryl or heteroaryl groups |

| Sonogashira Coupling | Palladium catalyst | Alkynyl groups |

| Heck Reaction | Tetrakis(triphenylphosphine)palladium(0), Tributylamine | Acrylonitrile |

Phosphorylation Strategies for Nucleotide Analogs

The biological activity of nucleoside analogs often requires their conversion to the corresponding mono-, di-, or triphosphate forms. frontiersin.org This phosphorylation is a critical step in their mechanism of action.

The Yoshikawa procedure is a common method for the phosphorylation of nucleosides to their 5'-triphosphate derivatives. This method has been optimized to reduce the formation of by-products and to be compatible with labile functional groups. The procedure typically involves reacting the nucleoside with phosphoryl chloride (POCl₃) followed by treatment with tributylammonium (B8510715) pyrophosphate.

Another approach to bypass the often rate-limiting first phosphorylation step is the use of phosphonate (B1237965) analogs or ProTide prodrugs. tandfonline.comfrontiersin.org Phosphonate analogs are isosteric and isoelectronic to the monophosphate and can improve the metabolic stability of the compound. frontiersin.org The ProTide technology masks the monophosphate group with aromatic and amino acid esters, which are cleaved intracellularly to release the active nucleoside monophosphate. frontiersin.org

Recently, a straightforward methodology for the regioselective 5'-phosphorylation of unprotected nucleosides has been developed using cyclosaligenyl phosphoramidite (B1245037) reagents. researchgate.net This method offers milder reaction conditions and wider solvent applicability. researchgate.net

Advanced Synthetic Techniques and Optimization Approaches

The synthesis of this compound and its analogs has evolved beyond classical methods, embracing advanced techniques that offer improved efficiency, yield, and purity. These modern approaches, including enzymatic synthesis, microwave-assisted reactions, and flow chemistry, provide powerful tools for overcoming the limitations of conventional synthesis. Optimization of these techniques through systematic screening of reaction parameters and the application of methodologies like Design of Experiments (DoE) further enhances their utility in producing these valuable nucleoside analogs.

Enzymatic Synthesis

Biocatalysis offers a highly specific and environmentally benign route to nucleoside analogs. Enzymes, particularly nucleoside phosphorylases, can catalyze the formation of the glycosidic bond with high stereoselectivity, often under mild reaction conditions.

One notable application is the synthesis of 4-thio-2'-deoxyuridine, an analog of this compound. Researchers have successfully employed E. coli uridine phosphorylase (UP) to catalyze the reaction between 4-thiouracil (B160184) and a deoxyribose donor. beilstein-journals.org This enzymatic approach has also been explored for other thioxopyrimidine nucleosides using enzymes like horse liver thymidine (B127349) phosphorylase. beilstein-journals.org The efficiency of such enzymatic syntheses can be significantly improved by using flow-biocatalysis, where enzymes are immobilized on a solid support, allowing for continuous production and easy separation of the product. mdpi.com

Further advancements involve the synthesis of modified 2'-deoxyuridine-5'-triphosphates and their subsequent incorporation into DNA strands using DNA polymerases. rsc.org Various polymerases, including Deep VentR exo− and Vent (exo-), have been shown to efficiently incorporate these modified nucleotides. rsc.orgmdpi.comnih.gov Optimization of these enzymatic incorporation reactions involves fine-tuning parameters such as temperature, pH, and substrate and enzyme concentrations to achieve maximal efficiency. mdpi.com

Table 1: Enzymatic Synthesis of 4-Thio-2'-deoxyuridine

| Enzyme Source | Substrate 1 | Substrate 2 | Product | Yield | Reference |

| E. coli UP | 4-Thiouracil (4SUra) | 2-deoxy-α-D-ribofuranose-1-phosphate | 4-Thio-2'-deoxyuridine (4SUd) | 39% (not optimized) | beilstein-journals.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technology to accelerate organic reactions. By providing uniform and rapid heating, it significantly reduces reaction times and often improves product yields compared to conventional heating methods. researchgate.net

This technique has been successfully applied to the synthesis of various analogs of 2'-deoxyuridine. For instance, a library of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogues was synthesized from 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine via a one-pot, three-component Hantzsch condensation reaction under microwave irradiation. nih.govrsc.orgresearchgate.net This method yielded the desired products in very high yields (86–96%) in a short time frame. nih.govrsc.org A direct comparison showed that microwave heating was superior to conventional heating, which produced significantly lower yields over a longer period. researchgate.net

Optimization of microwave-assisted synthesis is crucial for maximizing its benefits. This typically involves screening different solvents, reaction temperatures, and catalysts. In the synthesis of the 1,4-dihydropyridine nucleoside analogues, solvent-free conditions at 60 °C were found to be optimal, highlighting the "green chemistry" advantages of this approach. researchgate.net Microwave-assisted synthesis has also been used to prepare other derivatives, such as O′-adamantylated 2′-deoxyuridines. tandfonline.com

Table 2: Optimization of Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Nucleoside Analog

Flow Chemistry

Continuous flow chemistry provides a scalable, safe, and efficient alternative to traditional batch synthesis. In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity.

This technology has been effectively utilized for the synthesis of C5-substituted pyrimidine nucleosides, including analogs of this compound, through palladium-catalyzed cross-coupling reactions. researchgate.net For example, Suzuki-Miyaura and Heck alkenylation reactions of 5-iodo-2'-deoxyuridine have been performed in flow reactors, enabling the rapid synthesis of a variety of analogs in excellent yields within minutes. researchgate.netacs.org This is a significant improvement over conventional batch processes that can take several hours. researchgate.net Flow chemistry also mitigates problems associated with batch reactions, such as catalyst deactivation or channel blockage due to particle formation. researchgate.net The utility of this approach has been demonstrated by the gram-scale synthesis of a 2-benzofuranyl substituted deoxyuridine analog in under 2.5 hours with a high yield. acs.org

Table 3: Comparison of Batch vs. Flow Synthesis for Suzuki-Miyaura Coupling of 5-Iodo-2'-deoxyuridine

| Parameter | Conventional Batch Chemistry | Flow Chemistry | Reference |

| Reaction Time | Several hours | A few minutes | researchgate.net |

| Yield | Variable, often lower | Generally very good to excellent | researchgate.net |

| Scalability | Can be challenging | Readily scalable | researchgate.netacs.org |

| Process Control | Limited | Precise control over parameters | mdpi.com |

Structural and Conformational Analysis of 4 Deoxyuridine and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of 4-Deoxyuridine and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Circular Dichroism (CD) provide valuable insights into the molecular framework, electronic properties, and conformational preferences of these compounds.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. For this compound and its analogs, both ¹H and ¹³C NMR studies provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

In studies of 5-substituted-4-thio-2'-deoxyuridine derivatives, a notable downfield shift in the ¹³C NMR spectrum is observed for the carbon at the 4-position (C4) when the oxygen is replaced by sulfur. This shift, from approximately 160 ppm in the uridine (B1682114) precursor to around 190 ppm in the 4-thio derivative, is a characteristic indicator of the thionation. mdpi.com The chemical shifts of the C2 carbon, being distant from the modification site, show minimal variation. mdpi.com Furthermore, the imino proton signal in the ¹H NMR spectrum of 5-substituted-4-thio-2'-deoxyuridines is found at a much lower field, which can be useful for monitoring these modified bases within a DNA strand. nih.govresearchgate.net

Below is a table summarizing representative ¹³C NMR chemical shifts for 4-thio-2'-deoxyuridine (B1622106) and a related compound.

| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| 5-bromo-2'-deoxyuridine (B1667946) | 150.3 | 159.4 | 96.8 | 142.1 |

| 5-bromo-4-thio-2'-deoxyuridine | 149.3 | 188.7 | 108.4 | 138.8 |

Data sourced from studies on 5-substituted uridine derivatives and their 4-thioanalogues in DMSO-d6. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds with chromophores. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. matanginicollege.ac.in

Canonical DNA nucleobases absorb maximally around 260 nm. nih.gov However, the introduction of a sulfur atom at the C4 position of the pyrimidine (B1678525) ring in this compound, creating 4-thio-2'-deoxyuridine, shifts the maximum absorbance into the UVA region, around 340 nm. mdpi.comnih.gov This significant shift is due to the altered electronic properties of the thiocarbonyl group, which acts as a potent UVA chromophore. nih.gov This property is of considerable interest for potential applications in photochemotherapy, where UVA light could be used to activate these modified nucleosides. mdpi.comnih.gov

The following table displays the maximum absorbance wavelengths (λmax) for 4-thio-2'-deoxyuridine and its halogenated analogs.

| Compound | λmax (nm) |

| 4-Thio-2'-deoxyuridine (SdU) | ~340 |

| 5-Bromo-4-thio-2'-deoxyuridine (SBrdU) | ~340 |

| 5-Iodo-4-thio-2'-deoxyuridine (SIdU) | 346 |

Data compiled from various studies on 4-thionucleosides. mdpi.comnih.govoup.com

Circular Dichroism (CD) Analysis for Conformational Insight

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light. harvard.edu This technique is particularly sensitive to the chiral nature of molecules and is widely used to study the secondary structure and conformational changes of biomolecules like nucleic acids. harvard.eduresearchgate.net

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, offering detailed insights into the structural and dynamic properties of molecules at an atomic level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. uni-koeln.de By numerically solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational dynamics of biomolecules over time, from picoseconds to microseconds or longer. uni-koeln.denih.gov

For nucleic acids, MD simulations are invaluable for studying their structural flexibility, conformational transitions, and interactions with other molecules. The quality of an MD simulation is highly dependent on the starting structure and the force field used, which is a set of parameters describing the potential energy of the system. uiuc.eduacs.org Simulations of DNA duplexes have shown that even on the microsecond timescale, achieving full convergence of structural and dynamic properties can be challenging. nih.gov MD simulations can be used to explore the conformational space of DNA containing modified nucleosides like this compound, revealing how such modifications might alter the local structure, flexibility, and stability of the double helix. rsc.orguit.no These simulations can also provide insights into processes like the folding of DNA structures or the binding of ligands. acs.org

Theoretical Studies on Electron Structure and Tautomerism

Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of nucleosides like this compound and its parent compound, uracil (B121893). Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring their electronic structure and tautomeric equilibria. researchgate.netmdpi.comrsc.orgacs.org

Uracil, the core heterocyclic base of uridine and its derivatives, can exist in several tautomeric forms, which are structural isomers that readily interconvert. The primary forms include the canonical diketo form (u1), two keto-enol forms (u2, u3), and a dienol form (u4). mdpi.com Computational studies consistently show that the diketo form is the most stable in the gas phase. researchgate.netmdpi.com The relative energies of these tautomers, calculated using DFT methods, highlight the significant energy penalty associated with the enol and dienol forms. mdpi.com For instance, the most stable keto-enol tautomer is estimated to be about 9.6 kcal/mol higher in energy than the diketo form, while the dienol form is even less stable. mdpi.com

Relative Energies of Uracil Tautomers

This table shows the relative energies of the four most stable tautomers of uracil and two of its rotamers, calculated in kcal/mol. The diketo form (u1) is the most stable and serves as the reference (0.0 kcal/mol).

| Tautomer ID | Description | Relative Energy (kcal/mol) |

|---|---|---|

| u1 | Diketo | 0.0 |

| u2 | Keto-enol | 9.6 |

| u3 | Keto-enol | 10.3 |

| u4 | Dienol | 22.5 |

| u5 | Dienol (rotamer) | 23.5 |

| u6 | Dienol (rotamer) | 25.2 |

Data sourced from computational studies on uracil tautomerism. mdpi.com

Gas-phase studies on protonated 2'-deoxyuridine (B118206), a close analog of this compound, reveal that protonation can lead to a diverse mixture of coexisting structures, including O4 and O2 protonated canonical forms as well as 2,4-dihydroxy tautomers. nih.govru.nl Theoretical calculations at the B3LYP/6-311+G(d,p) level of theory are crucial for interpreting experimental infrared multiple photon dissociation (IRMPD) spectra to identify these populated conformations. nih.govru.nl

Furthermore, computational assessments of O4-alkylated-2'-deoxyuridine analogs show that substitutions on the uracil ring, such as a C5-fluorine modification, can influence the electron density of the molecule. nih.gov This modification was found to reduce the electron density of the O4-Cα bond compared to thymine (B56734) or uracil, which has implications for the molecule's reactivity and repair by enzymes like O6-Alkylguanine DNA alkyltransferase. nih.gov Studies on electron attachment to derivatives like 5-bromo-4-thio-2'-deoxyuridine, supported by quantum chemical calculations, investigate how the deoxyribose moiety affects the process and helps to understand the mechanisms of electron-induced decomposition. mdpi.comacs.org

Prediction of Molecular Interactions and Binding Affinities

Computational methods are essential for predicting how this compound and its analogs interact with biological targets, thereby guiding the design of new therapeutic agents. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into binding modes and affinities. mdpi.comresearchgate.netscienceopen.combiorxiv.orgnih.govarxiv.orgmdpi.com

Molecular docking studies have been successfully used to predict the binding orientation and affinity of various deoxyuridine analogs. For example, in a study of novel 5′-deoxy-5′-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues designed as inhibitors for Mycobacterium tuberculosis MurE ligase, docking simulations were used to screen compounds. mdpi.com The two most potent inhibitors, compounds 11c and 11e, showed strong binding affinities with docking scores of -9.9 kcal/mol, suggesting they occupy the active site of the enzyme. mdpi.com Similarly, docking was employed to investigate the interaction between the analog 5-fluoro-2'-deoxyuridine (B1346552) and human serum albumin, revealing that it binds to the Sudlow site I in subdomain IIA via hydrogen bonds and hydrophobic interactions.

A significant body of research has focused on designing analogs that inhibit thymidylate synthase (TS), a crucial enzyme for DNA biosynthesis. A recent study used molecular modeling to assess 5′-substituted 5-fluoro-2′-deoxyuridine monophosphate (FdUMP) analogs. acs.org Glide-SP docking and Prime MM-GBSA calculations predicted that specific substitutions, such as 5′(R)-CH₃ and 5′(S)-CF₃, would maintain inhibitory activity comparable to the parent compound, FdUMP. acs.org These computational predictions were later confirmed by enzymatic assays, validating the utility of these predictive models. acs.org

The following table summarizes findings from various molecular docking studies on deoxyuridine analogs, highlighting the target protein and the predicted binding affinities.

Molecular Docking of Deoxyuridine Analogs

This table presents a summary of molecular docking results for various deoxyuridine analogs against different protein targets, including their predicted binding affinities (docking scores).

| Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 5′-deoxy-5′-(triazolyl)-uridine (11c, 11e) | M. tuberculosis MurE Ligase | -9.9 | LEU67, ARG68, LYS157, ARG230, HIS248 |

| 5-fluoro-2'-deoxyuridine | Human Serum Albumin | Not specified | Sudlow site I (Subdomain IIA) |

| 5′(R)-CH₃ FdUMP | Human Thymidylate Synthase (hTS) | - | FdUMP binding pocket |

| 5′(S)-CF₃ FdUMP | Human Thymidylate Synthase (hTS) | - | FdUMP binding pocket |

| F0414 | M. tuberculosis dUTPase | Not specified | P79 |

Data compiled from molecular docking studies on various deoxyuridine analogs. mdpi.comacs.org

Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, assessing its stability and conformational changes over time. nih.govnih.gov For instance, MD simulations of the M. tuberculosis MurE ligase in complex with the uridine-based inhibitors 11c and 11e showed low root-mean-square deviation (RMSD) values, indicating that the compounds remained stably bound in the active site throughout the simulation. mdpi.com These simulations also revealed stable hydrogen bonding patterns with active site residues, further explaining the inhibitory mechanism. mdpi.com

Enzymatic Interactions and Metabolic Pathways of 4 Deoxyuridine and Its Analogs

Recognition by DNA and RNA Polymerases

The incorporation of nucleoside analogs into DNA and RNA is a critical area of study, with implications for genomic stability and the development of therapeutic agents. The structural similarity of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP) allows it to be a substrate for DNA polymerases. baseclick.eu

DNA polymerases exhibit varying degrees of specificity for their substrates. While dTTP is the natural substrate for incorporation opposite adenine, dUTP can also be utilized by many DNA polymerases, albeit with different efficiencies. baseclick.eu This is because DNA polymerases cannot always effectively distinguish between dUTP and dTTP during DNA synthesis. nih.gov

The ability of a DNA polymerase to incorporate dUTP is influenced by the specific type of polymerase. For instance, family A DNA polymerases, such as Taq polymerase, can incorporate dUTP with relatively high efficiency. researchgate.net In contrast, many family B DNA polymerases, particularly those from archaea like Pyrococcus furiosus (Pfu), are inhibited by the presence of uracil (B121893) in the DNA template. pnas.orgpnas.org Some engineered polymerases, like KOD DNA polymerase, have been modified to overcome this stalling at uracil residues. sekisuidiagnostics.com

Studies have shown that even modified deoxyuridine analogs, such as those with substitutions at the C5 position, can be substrates for DNA polymerases. microbiologyresearch.orgacs.orgmdpi.com For example, 5-ethyl-, 5-n-propyl-, and 5-n-hexyl-deoxyuridine triphosphates have been shown to be incorporated into DNA by both HeLa cell DNA polymerase β and a polymerase from herpes simplex virus type 2 (HSV-2). microbiologyresearch.org The viral polymerase, in this case, showed a higher affinity for these analogs compared to the host cell polymerase. microbiologyresearch.org

The kinetic parameters of dNTP incorporation provide insight into substrate specificity. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) or catalytic rate (kcat) are key indicators. acs.orgoup.com For a correct dNTP, the apparent dissociation constant (Kd,app) can be significantly lower than for an incorrect dNTP, indicating higher binding affinity. mdpi.com For example, for Mau DNA polymerase, the Kd,app for a correct dNTP was 16 µM, while for incorrect dNTPs it ranged from 200–500 µM. mdpi.comresearchgate.net

Table 1: Comparison of dUTP Utilization by Various DNA Polymerases

| DNA Polymerase | Relative Efficiency of dUTP Utilization (%) | Polymerase Family |

|---|---|---|

| Neq DNA polymerase | 74.9 | B (Archaeal) |

| Taq DNA polymerase | 71.3 | A |

| Pfu DNA polymerase | 9.4 | B (Archaeal) |

| Vent DNA polymerase | 15.1 | B (Archaeal) |

| KOD DNA polymerase | 12.3 | B (Archaeal) |

Data adapted from a study comparing incorporated radioactivity in the presence of [³H]dUTP versus [³H]TTP. researchgate.net

The incorporation of deoxyuridine and its analogs into DNA can have significant consequences for the fidelity and processivity of DNA replication. Replication fidelity is crucial for maintaining genome stability, and errors can lead to mutations. researchgate.net The accuracy of DNA replication is partly controlled by the relative concentrations of the four canonical dNTPs. oregonstate.edu An imbalance in these pools can lead to increased mutation rates.

The presence of uracil in DNA, resulting from dUTP incorporation, is generally considered a form of DNA damage. nih.govnih.gov This is because uracil is typically found in RNA, and its presence in DNA can trigger repair mechanisms that, if not properly executed, can lead to genomic instability. baseclick.eu The incorporation of dUTP is a potential source of error that cells have mechanisms to minimize. baseclick.eu

The processivity of a DNA polymerase, its ability to catalyze consecutive nucleotide incorporations without dissociating from the template, can also be affected. The incorporation of ribonucleotides into DNA has been shown to slow the rate of DNA replication, primarily due to DNA polymerase stalling. oregonstate.edu Similarly, some proofreading DNA polymerases stall when they encounter uracil in the template strand. sekisuidiagnostics.comneb.com This can be a significant issue in techniques like PCR, where dUTP is sometimes used to prevent carryover contamination. pnas.orgthermofisher.com

The presence of deoxyuridine in a DNA template can also influence the activity of RNA polymerases and the process of transcription. Research has shown that dU/A base pairs within a DNA template can have both inhibitory and mutagenic effects on transcription by T7 RNA polymerase and human RNA polymerase II. nih.gov

Even a single dU/A pair can inhibit promoter binding and transcription initiation by up to 30-fold. nih.gov Furthermore, transcription of a uniformly uracilated DNA template by T7 RNA polymerase led to an increased frequency of mutations in the resulting mRNA. nih.gov At high levels of uracilation in the template, transcription by RNA polymerase II can be completely blocked. nih.gov These effects are thought to arise from the reduced thermodynamic stability of dU/A pairs compared to T/A pairs in DNA. nih.gov

Interestingly, there is a link between high levels of transcription and the incorporation of dUTP into DNA. nih.govnih.gov It has been suggested that a high local concentration of UTP needed for efficient transcription might lead to an elevated dUTP:dTTP ratio, thereby increasing the likelihood of dUTP incorporation during DNA replication or repair. nih.gov

Some specialized RNA polymerases, like the DuraScribe T7 RNA Polymerase, are mutant versions designed to efficiently incorporate modified nucleotides, such as 2'-Fluorine-dUTP, to produce nuclease-resistant RNA transcripts. bigcontent.io

Impact on Replication Fidelity and Processivity

Interactions with Nucleoside Kinases and Phosphorylases

The metabolic activation and catabolism of 4-Deoxyuridine and its analogs are governed by the activity of nucleoside kinases and phosphorylases. These enzymes play a crucial role in maintaining the cellular pools of nucleosides and nucleotides.

Deoxyuridine is phosphorylated to deoxyuridine monophosphate (dUMP) by kinases. solubilityofthings.com This is the first step in its conversion to a triphosphate form that can be incorporated into DNA. Deoxynucleoside kinases are a family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a deoxynucleoside. wikipedia.org

There are different families of deoxynucleoside kinases with varying substrate specificities. wikipedia.org For example, the TK1 family, named after human thymidine (B127349) kinase 1, primarily phosphorylates thymidine and, to a lesser extent, deoxyuridine. wikipedia.org Other kinases, like human deoxycytidine kinase (dCK), are responsible for phosphorylating other deoxyribonucleosides. acs.org

The substrate specificity of these kinases is a key area of research, particularly for the development of antiviral and anticancer drugs, many of which are nucleoside analogs. acs.orgembopress.org For instance, thymidine kinase from Herpes Simplex Virus Type 1 (HSV-1 TK) can phosphorylate a range of 5-substituted 2'-deoxyuridines. nih.gov The efficiency of phosphorylation can be influenced by the nature of the substituent at the 5-position. nih.gov

Table 2: Substrate Specificity of Human Thymidine Kinase 1 (TK1)

| Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| dThd | 2.3 ± 0.3 | 25.1 ± 0.6 | 10.9 |

| FTD | 1.8 ± 0.2 | 80.3 ± 1.8 | 44.6 |

| dUrd | 14.3 ± 1.1 | 10.2 ± 0.3 | 0.7 |

| FdUrd | 5.2 ± 0.4 | 19.3 ± 0.5 | 3.7 |

Data adapted from a study on the metabolism of trifluridine (B1683248) (FTD) and 2'-deoxy-5-fluorouridine (FdUrd). spandidos-publications.com

To prevent the harmful incorporation of uracil into DNA, cells have enzymes that degrade dUTP. Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a key enzyme that catalyzes the hydrolysis of dUTP to dUMP and pyrophosphate. nih.govuniprot.orgscbt.com This action serves two main purposes: it provides the dUMP precursor for thymidylate synthesis and, crucially, it lowers the intracellular concentration of dUTP, thereby minimizing its incorporation into DNA. baseclick.euuniprot.org The activity of dUTPase is essential for genomic stability. scbt.com

dUTPases are found in both the nucleus and mitochondria. nih.gov The mitochondrial dUTPase is important for protecting mitochondrial DNA (mtDNA) from uracil incorporation.

In addition to dUTPases, other nucleotidases can dephosphorylate deoxyuridine nucleotides. A mitochondrial deoxyribonucleotidase (dNT-2) has been identified that specifically dephosphorylates the 5'- and 2'(3')-phosphates of uracil and thymine (B56734) deoxyribonucleotides. uniprot.orgnih.gov This enzyme is thought to play a role in regulating the mitochondrial dTTP pool, thereby protecting mtDNA replication from an excess of dTTP. nih.gov In cases of thymidine phosphorylase deficiency, elevated levels of deoxyuridine can lead to increased mitochondrial dUTP, which can be incorporated into mtDNA. nih.gov

The activity of these dephosphorylating enzymes is critical. For example, the triphosphate forms of dUrd and FdUrd are efficiently degraded by dUTPase, while the triphosphates of dThd and FTD are not, which has implications for the efficacy of these compounds as drugs. spandidos-publications.com

Phosphorylation by Cellular Kinases

Metabolic Processing and Interconversion Pathways

Deoxyuridine monophosphate (dUMP) is a critical intermediate in the biosynthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. ontosight.ai The conversion of dUMP to dTMP is catalyzed by thymidylate synthase. ontosight.ai The metabolic integration of this compound and its analogs into dUMP metabolism hinges on their ability to be phosphorylated and subsequently interact with the enzymes of this pathway.

The initial and rate-limiting step for the integration of many nucleoside analogs is their phosphorylation to the corresponding 5'-monophosphate. kuleuven.be For deoxyuridine and its analogs, this is often carried out by thymidine kinases. kuleuven.be There are two primary forms of thymidine kinase in mammalian cells: the cytosolic, cell-cycle-regulated thymidine kinase 1 (TK1), and the mitochondrially-located, constitutively expressed thymidine kinase 2 (TK2). kuleuven.be Both TK1 and TK2 can phosphorylate deoxyuridine. kuleuven.be TK2, in particular, is the predominant kinase in resting cells and is responsible for phosphorylating natural pyrimidine (B1678525) deoxynucleosides, including deoxyuridine. kuleuven.be

Analogs of this compound, such as 4'-thio-2'-deoxyuridine, have been shown to be substrates for these kinases. For instance, 5-Iodo-4'-thio-2'-deoxyuridine (ITdU) is effectively phosphorylated by cytosolic nucleoside kinases. snmjournals.org The efficiency of this phosphorylation can be a determining factor in the biological activity of the analog. While some 4'-thio derivatives exhibit reduced phosphorylation by TK1, they can still be effectively phosphorylated. researchgate.net For example, the phosphorylation of ITdU by nucleoside kinases is about half as efficient as that of its counterpart, 5-iodo-2'-deoxyuridine (IUdR). snmjournals.org

Once phosphorylated to a monophosphate form, analogous to dUMP, these molecules can interact with other enzymes in the pathway. A key enzyme is thymidylate synthase, which is responsible for the methylation of dUMP to dTMP. ontosight.ai Analogs can act as inhibitors of this enzyme. For example, 4'-thio-2'-deoxyuridines have been found to be inhibitors of cellular thymidylate synthase, which disrupts the normal production of dTMP. nih.gov This inhibition is a critical mechanism for the anticancer activity of drugs like 5-fluorouracil (B62378), which, once metabolized, blocks thymidylate synthase. ontosight.ai

Uptake: The nucleoside analog enters the cell.

Phosphorylation: Cellular kinases, such as TK1 or TK2, phosphorylate the analog to its 5'-monophosphate form. kuleuven.be

Interaction with Thymidylate Synthase: The analog monophosphate can act as a substrate or inhibitor for thymidylate synthase, potentially disrupting DNA synthesis. nih.gov

The efficiency of each step is highly dependent on the specific chemical modifications of the this compound analog.

The metabolic fate of this compound and its analogs is not limited to their integration into anabolic pathways; they are also subject to degradation and salvage processes. creative-proteomics.comnih.gov These pathways are crucial for recycling nucleobases and nucleosides and for eliminating excess or foreign compounds. wikipedia.org

A primary degradation pathway for many pyrimidine nucleosides is phosphorolytic cleavage of the N-glycosidic bond, a reaction catalyzed by pyrimidine nucleoside phosphorylases, such as thymidine phosphorylase. nih.gov This cleavage separates the pyrimidine base from the deoxyribose sugar moiety. nih.gov However, the chemical structure of this compound analogs can confer resistance to this enzymatic degradation. A significant finding is that modifying the furanose ring, specifically by replacing the ring oxygen with a sulfur atom to create 4'-thio-nucleosides, enhances metabolic stability. snmjournals.orgresearchgate.net 4'-thio-2'-deoxyuridines and their derivatives, such as 5-Iodo-4'-thio-2'-deoxyuridine (ITdU), have demonstrated high resistance to phosphorolytic cleavage by thymidine phosphorylase. snmjournals.orgnih.gov This resistance is a key advantage, as it increases the intracellular persistence of the analog, allowing more of it to be channeled into anabolic pathways. nih.gov

Another critical aspect of nucleoside metabolism is the salvage pathway, which reclaims bases and nucleosides from degradation processes to synthesize nucleotides. wikipedia.orghamadyaseen.com This pathway is generally less energy-intensive than de novo synthesis. creative-proteomics.com Key enzymes in pyrimidine salvage include uridine (B1682114) phosphorylase and thymidine kinase. creative-proteomics.com While phosphorylases can degrade nucleosides, kinases can salvage them by phosphorylation. creative-proteomics.comwikipedia.org The resistance of 4'-thio-analogs to phosphorylases means they are less likely to be broken down and more available for the salvage kinase activity, leading to their phosphorylation and subsequent metabolic effects. nih.gov

In the context of DNA repair, uracil in DNA (arising from cytosine deamination or dUTP misincorporation) is typically removed by Uracil DNA Glycosylase (UDG). nih.gov This enzyme hydrolyzes the N-glycosidic bond to excise the uracil base, initiating the base excision repair pathway. nih.gov Studies on 4'-thio-2'-deoxyuridines have shown that once incorporated into DNA, they are not recognized by human uracil-DNA glycosylases. nih.gov This resistance to removal from DNA can enhance their biological effects, such as the inhibition of viral DNA synthesis. nih.gov

| Enzyme | Interaction with this compound Analogs (e.g., 4'-thio-derivatives) | Outcome |

| Thymidine Kinase (TK1, TK2) | Phosphorylates the analog to its 5'-monophosphate. kuleuven.besnmjournals.org | Integration into nucleotide metabolism. |

| Thymidylate Synthase | The monophosphorylated analog can act as an inhibitor. nih.gov | Disruption of dTMP synthesis. |

| Thymidine Phosphorylase | Analogs show high resistance to cleavage. snmjournals.orgnih.gov | Increased metabolic stability and intracellular half-life. |

| Uracil DNA Glycosylase (UDG) | Does not recognize or remove the analog once incorporated into DNA. nih.gov | Persistence of the analog in DNA, enhancing its effect. |

Integration into Deoxyuridine Monophosphate (dUMP) Metabolism

Protein-Ligand Binding Studies with this compound Analogs

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including many drugs. chemrxiv.org The binding of drug molecules to HSA can significantly influence their pharmacokinetics, affecting their distribution, metabolism, and excretion. chemrxiv.org Several studies have investigated the interaction between this compound analogs and HSA to characterize their binding properties.

Spectroscopic and molecular docking techniques have been employed to study the binding of 4'-thio-deoxyuridine analogs to HSA. For instance, the interaction between 5-Bromo-4-thio-2'-deoxyuridine (4-SBrdU) and HSA was found to occur via a dynamic fluorescence quenching mechanism. nih.gov Thermodynamic analysis indicated that hydrophobic interactions were the primary force driving the formation of the 4-SBrdU-HSA complex. nih.gov

Similarly, studies on 5-iodo-4-thio-2'-deoxyuridine (a this compound analog) and HSA also revealed a dynamic fluorescence quenching process, with hydrophobic forces being the main driver of the interaction. Molecular modeling in these studies suggested that the analogs bind to specific sites on the HSA molecule, often within the subdomains that are known binding pockets for many drugs, such as Sudlow's site I in subdomain IIA. nih.govnih.govresearchgate.net The binding of these analogs can induce conformational changes in the tertiary structure of HSA.

The binding affinity, often represented by the binding constant (Kb), is a key parameter derived from these studies. For example, the interaction of 5-fluoro-2'-deoxyuridine (B1346552) with HSA was shown to have a high binding affinity under physiological pH. nih.govresearchgate.net

| This compound Analog | Protein | Key Findings |

| 5-Bromo-4-thio-2'-deoxyuridine (4-SBrdU) | Human Serum Albumin (HSA) | Dynamic quenching mechanism; binding driven by hydrophobic interactions. nih.gov |

| 5-iodo-4-thio-2'-deoxyuridine | Human Serum Albumin (HSA) | Dynamic quenching; hydrophobic forces are the main interaction; induces conformational changes in HSA. |

| 5-fluoro-2'-deoxyuridine (2'dFUrd) | Human Serum Albumin (HSA) | High binding affinity to Sudlow's site I; interaction involves hydrophobic forces and hydrogen bonding. nih.govresearchgate.net |

Beyond serum albumins, this compound and its derivatives interact with a range of other proteins, primarily enzymes involved in nucleotide metabolism and DNA replication/repair. These interactions are fundamental to their biological effects.

One of the most critical interactions is with deoxyuridine triphosphate nucleotidohydrolase (dUTPase) . This ubiquitous enzyme plays a vital role in maintaining DNA integrity by hydrolyzing dUTP to dUMP and pyrophosphate. nih.govuniprot.org This action prevents the misincorporation of uracil into DNA. nih.gov Thermodynamic studies on the interaction of Plasmodium falciparum dUTPase with deoxyuridine derivatives (dU, dUMP, dUDP) have shown that the presence of these derivatives increases the thermal stability of the enzyme. nih.gov The binding does not show cooperativity, and the binding thermodynamics are dependent on the number of phosphate groups on the nucleotide. nih.gov

Another class of proteins that interact with these analogs are DNA polymerases . These enzymes can incorporate the triphosphate form of this compound analogs into DNA. nih.gov For example, 4'-thio-2'-deoxyuridine triphosphate can be incorporated into viral DNA during replication, where it then acts to inhibit further DNA synthesis. nih.gov

Uracil DNA Glycosylase (UDG) is a key DNA repair enzyme that recognizes and removes uracil from DNA. nih.gov As mentioned previously, some 4'-thio-2'-deoxyuridines, once incorporated into DNA, are not recognized by UDG, which makes them resistant to removal and enhances their effect. nih.gov

Finally, molecular docking studies have explored the potential for uridine derivatives to bind to other proteins, such as the main protease of SARS-CoV-2, suggesting that these compounds could be investigated for a broader range of biological activities. researchgate.net These studies indicate that the derivatives can fit into the active sites of enzymes and interact with key catalytic residues. researchgate.net

Biological Mechanisms of Action in Vitro and Non Human Models

Modulation of Nucleic Acid Synthesis

DNA Replication Inhibition Mechanisms (in vitro studies)

In the realm of molecular biology, the chemical compound 4-Deoxyuridine and its analogs have been instrumental in elucidating the intricate processes of DNA replication. While not a direct inhibitor in its natural form, its derivatives, particularly halogenated and modified versions, serve as powerful tools to probe and perturb DNA synthesis. These analogs, once incorporated into DNA, can trigger a cascade of cellular responses, leading to the inhibition of further replication.

One of the key mechanisms involves the substitution of thymidine (B127349) with analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) or 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). pnas.orgwikipedia.orgresearchgate.net These compounds are recognized by cellular machinery and incorporated into newly synthesized DNA strands during the S-phase of the cell cycle. researchgate.netoup.com The presence of these altered nucleosides within the DNA helix can create structural distortions and recognition sites for cellular proteins that are not typically present.

Studies utilizing 5-ethynyl-2'-deoxyuridine (EdU) have shown that while its incorporation may not immediately affect the rate of replication fork elongation, it can lead to significant downstream consequences. nih.gov In various cell lines, long-term culture with EdU results in responses ranging from a delay in cell cycle progression to a complete halt. nih.gov This suggests that the incorporated analog, or the cellular response to it, interferes with the complex coordination of proteins and enzymes required for the successful completion of DNA replication.

Furthermore, the incorporation of these analogs can be detected through specific antibodies or chemical reactions, allowing researchers to quantify the extent of DNA synthesis. pnas.orgoup.com This technique has been pivotal in studying the kinetics of DNA replication and the effects of various agents on this fundamental process. wikipedia.orgoup.com The inhibition observed is often a secondary effect, stemming from the cell's recognition of the abnormal DNA structure and the subsequent activation of checkpoint and repair pathways. nih.govnih.gov

| Analog | Mechanism of Action in DNA Replication Studies | Outcome |

| 5-bromo-2'-deoxyuridine (BrdU) | Incorporation into newly synthesized DNA in place of thymidine. wikipedia.org | Allows for detection of DNA synthesis; can induce cytostatic and cytotoxic effects. nih.gov |

| 5-ethynyl-2'-deoxyuridine (EdU) | Incorporation into newly synthesized DNA; the alkyne group allows for detection via click chemistry. pnas.org | Can lead to delayed cell cycle progression, cell cycle arrest, and activation of DNA damage response. nih.govresearchgate.net |

| 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) | Phosphorylated by cellular kinases and incorporated into DNA, leading to inhibition of further synthesis. asm.org | Inhibits replication of various herpesviruses. asm.org |

RNA Synthesis Interference and Gene Expression Regulation (in vitro studies)

The influence of this compound analogs extends beyond DNA replication to the processes of RNA synthesis and gene expression. The introduction of modified uridine (B1682114) residues into RNA molecules can have profound effects on their stability, function, and recognition by cellular machinery.

In the context of RNA interference (RNAi), a natural mechanism for gene silencing, synthetic small interfering RNAs (siRNAs) are utilized to target and degrade specific messenger RNA (mRNA) transcripts. promega.comnih.gov Research has shown that chemical modifications to these siRNAs, including the substitution of uridine with 2'-deoxyuridine (B118206), can modulate their activity. aai.org Specifically, such substitutions have been found to decrease the immunostimulatory effects of siRNAs, which can be an undesirable off-target effect. aai.org This suggests that the cellular machinery responsible for recognizing foreign RNA can distinguish between natural and modified nucleosides, leading to a differential response.

The process of transcription, where a DNA template is used to synthesize RNA, can also be influenced by deoxyuridine analogs. The incorporation of 3'-deoxyuridine (B14125) 5'-triphosphate, an analog of uridine triphosphate, acts as a chain terminator during RNA synthesis. researchgate.net This is because the 3'-hydroxyl group, which is necessary for the formation of the phosphodiester bond to elongate the RNA chain, is absent. This principle is utilized in sequencing techniques to determine the nucleotide sequence of RNA molecules. researchgate.net

Furthermore, the regulation of gene expression can be affected by the presence of uracil (B121893) in DNA, which can arise from the deamination of cytosine. acs.org The presence of uracil in gene regulatory regions, such as introns, has been observed and is thought to be linked to transcriptional regulation. acs.org While not a direct interference by this compound, this highlights the importance of uridine and its deoxy- form in the broader context of gene expression control.

Cellular Response Mechanisms (in vitro studies)

Impact on Cell Cycle Progression (in vitro studies)

The incorporation of deoxyuridine analogs into cellular DNA has a significant impact on the progression of the cell cycle. The cell cycle is a tightly regulated process with checkpoints to ensure the fidelity of DNA replication and cell division. wikipedia.org The presence of abnormal nucleosides within the DNA can trigger these checkpoints, leading to delays or arrests at various stages.

In vitro studies using 5-ethynyl-2'-deoxyuridine (EdU) have demonstrated that its incorporation can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This suggests that the cell recognizes the EdU-containing DNA as damaged or improperly replicated, thereby preventing entry into mitosis. The extent of this cell cycle perturbation can vary between different cell lines, indicating that the cellular context and the status of checkpoint proteins, such as p53, play a crucial role in the response. nih.govresearchgate.net

For example, in mouse embryonic stem cells, EdU incorporation leads to a profound G2/M arrest followed by apoptosis. nih.gov In other cell lines, the response might be a less severe delay in cell cycle progression. nih.gov The differential response highlights the varying sensitivities of cell types to DNA perturbations. researchgate.net The ability to monitor cell cycle progression using techniques that track the incorporation of analogs like BrdU and EdU has been fundamental to our understanding of cell cycle control. wikipedia.orgresearchgate.net

The arrest in the cell cycle is a protective mechanism, allowing the cell time to repair the perceived DNA damage before proceeding to division. However, if the damage is too extensive or cannot be repaired, the cell may be directed towards programmed cell death, or apoptosis. nih.gov

Induction of DNA Damage Responses (in vitro studies)

The presence of this compound analogs within the DNA is often interpreted by the cell as a form of DNA damage, triggering a complex signaling cascade known as the DNA Damage Response (DDR). wikipedia.org This response involves the activation of sensor proteins that recognize the abnormal DNA structure, which in turn activate transducer kinases like ATM and ATR. wikipedia.org These kinases then phosphorylate a host of downstream effector proteins that orchestrate the cellular response, including cell cycle arrest, DNA repair, and, in some cases, apoptosis. nih.govwikipedia.org

In vitro studies have shown that the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into DNA activates a robust DDR. nih.govnih.gov This is evidenced by the phosphorylation of key DDR proteins, including histone H2AX (to form γH2AX), p53, and Chk2. nih.govfrontiersin.org The formation of γH2AX foci at sites of EdU incorporation is a well-established marker of DNA double-strand breaks or other significant DNA lesions. nih.govnih.gov

The intensity of the DDR can be correlated with the extent of EdU incorporation, although this relationship can vary between cell lines. researchgate.net The activation of p53, a critical tumor suppressor and a key player in the DDR, is a common consequence of EdU incorporation. nih.gov Phosphorylated p53 can then transcriptionally activate genes involved in cell cycle arrest and apoptosis.

The induction of the DDR by deoxyuridine analogs underscores their utility as tools to study these fundamental cellular pathways. By introducing a specific type of "damage," researchers can dissect the intricate network of proteins and signaling events that maintain genomic stability.

Antiviral Mechanisms in Cellular and Non-Human Viral Models

Analogs of this compound have demonstrated significant antiviral activity against a range of viruses, particularly those that have their own mechanisms for nucleotide metabolism. The primary mechanism of action in these cases is the inhibition of viral DNA or RNA synthesis.

A notable example is 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU), which has shown efficacy against herpesviruses and orthopoxviruses. asm.orgnih.gov The antiviral activity of this compound relies on its phosphorylation by viral enzymes, such as the thymidine kinase (TK) of herpes simplex virus or vaccinia virus. asm.orgnih.gov Once phosphorylated to its triphosphate form, 4′-thioIDU can be incorporated into the growing viral DNA chain by the viral DNA polymerase. asm.org The presence of the modified nucleoside in the viral genome can lead to chain termination or result in a dysfunctional genome, thereby inhibiting viral replication. asm.org

The selectivity of these analogs often stems from the differential substrate specificity of viral versus host cell enzymes. Viral thymidine kinases are often less stringent than their cellular counterparts and can more efficiently phosphorylate the nucleoside analog. asm.org This leads to a higher concentration of the active triphosphate form of the drug in infected cells compared to uninfected cells, contributing to its antiviral effect and reducing toxicity to the host.

In non-human models, such as mice infected with vaccinia virus, treatment with 5-iodo-2'-deoxyuridine (IDU) has been shown to reduce viral load and delay mortality. nih.gov This in vivo efficacy supports the in vitro findings and highlights the potential of deoxyuridine analogs as antiviral agents. The development of resistance to these compounds can occur through mutations in either the viral thymidine kinase or DNA polymerase, further confirming their mechanism of action. asm.org

| Virus Family | Analog Example | Mechanism of Antiviral Action | Non-Human Model |

| Herpesviridae | 5-iodo-4′-thio-2′-deoxyuridine (4′-thioIDU) | Phosphorylated by viral thymidine kinase and incorporated into viral DNA, inhibiting replication. asm.org | Mice infected with HSV-2. asm.org |

| Poxviridae | 5-iodo-2'-deoxyuridine (IDU) | Inhibits viral DNA synthesis. nih.gov | Mice infected with vaccinia virus. nih.gov |

| Hepadnaviridae | Lamivudine (a cytidine (B196190) analog) | Converted to its triphosphate form and inhibits hepatitis B virus DNA polymerase. nih.gov | N/A |

| Retroviridae | Lamivudine (a cytidine analog) | Inhibits HIV reverse transcriptase. nih.gov | Non-human primate models of SIV/SHIV. nprcresearch.org |

Inhibition of Viral Replication Enzymes (e.g., Herpes Simplex Virus)

Anticancer Mechanisms in Cell Line Studies

The cytotoxic effects of nucleoside analogs in cancer cells often arise from their interference with DNA and RNA synthesis and metabolism. nih.govaacrjournals.org While purine (B94841) nucleoside analogs are known for their broad antitumor activity through mechanisms like inhibition of DNA synthesis and induction of apoptosis, the specific cytotoxic mechanisms of unmodified this compound are not as well-defined as those of its derivatives. medchemexpress.com

For instance, 2'-deoxy-4'-thiouridine (B143797) has demonstrated cytotoxicity in various cancer cell lines, including L1210, H-Ep-2, and CCRF-CEM. nih.gov The anticancer drug 5-Fluorouracil (B62378) (FU) and its deoxyribonucleoside form, 5-Fluoro-2'-deoxyuridine (B1346552) (FdUrd), exert their cytotoxic effects by inhibiting thymidylate synthase and getting incorporated into DNA and RNA, leading to cell death. aacrjournals.orgnih.gov The incorporation of such analogs can lead to DNA strand breaks and the initiation of futile repair cycles, ultimately causing cell death. nih.gov

A significant area of research for deoxyuridine derivatives is their use as sensitizing agents for cancer therapy. These agents can make cancer cells more susceptible to treatments like radiation.

Photosensitization: Derivatives of 4-thio-2'-deoxyuridine (B1622106) are effective photosensitizers. nih.gov The presence of a sulfur atom shifts the molecule's absorption spectrum into the UVA region (around 340 nm). nih.gov When incorporated into the DNA of cancer cells, these modified nucleosides can be activated by UVA radiation, which is normally less harmful to native DNA. nih.govencyclopedia.pubmdpi.com This activation can generate damaging species that lead to DNA lesions such as interstrand crosslinks, DNA-protein crosslinks, and strand breaks, ultimately causing cell death. nih.govmostwiedzy.pl Studies on 5-iodo-4-thio-2'-deoxyuridine (ISdU) and 5-bromo-4-thio-2'-deoxyuridine (BrSdU) have confirmed their role as photosensitizers that, upon UVA irradiation, induce cytotoxic DNA damage. nih.gov

Radiosensitization: Halogenated derivatives of deoxyuridine, such as 5-bromo-2'-deoxyuridine (BrdU) and 5-iodo-2'-deoxyuridine (IdU), are well-known radiosensitizers. nih.govmdpi.commdpi.com These compounds are incorporated into the DNA of proliferating cells. nih.govmdpi.com Subsequent exposure to ionizing radiation leads to the formation of reactive radicals that can cause significant DNA damage, including single- and double-strand breaks. mdpi.com The mechanism often involves a process called dissociative electron attachment (DEA), where low-energy electrons generated during radiolysis are captured by the halogenated nucleoside, leading to its fragmentation and the creation of a reactive uracil-5-yl radical. nih.govmostwiedzy.pl This radical can then induce further damage within the DNA. Research on 5-iodo-4-thio-2'-deoxyuridine (ISdU) has shown its effectiveness as a radiosensitizer in breast cancer cell lines, where it enhances cell killing by X-rays through the formation of double-strand breaks. nih.govnih.govresearchgate.net

The following table summarizes the radiosensitizing effects of ISdU on MCF-7 breast cancer cells.

| Treatment | Surviving Fraction (0.5 Gy IR) | Surviving Fraction (1 Gy IR) |

| Control (no ISdU) | 78.4% | 68.2% |

| 10 µM ISdU | 67.7% | 54.9% |

| 100 µM ISdU | 59.8% | 40.8% |

Data derived from a clonogenic assay on MCF-7 cells pre-treated with ISdU and exposed to ionizing radiation (IR). nih.govnih.gov

Applications in Molecular Biology and Biotechnology Research

Probes for DNA Synthesis and Replication Studies

The study of DNA synthesis and replication is fundamental to understanding cellular processes. Modified nucleosides, such as derivatives of 4-Deoxyuridine, serve as powerful probes in these investigations.

Labeling Methodologies (e.g., Click Chemistry with 5-Ethynyl-2′-deoxyuridine (EdU))

A prominent method for detecting DNA replication involves the use of thymidine (B127349) analogs that are incorporated into newly synthesized DNA during the S phase of the cell cycle. pnas.orgbaseclick.eu One such analog, 5-ethynyl-2′-deoxyuridine (EdU), has gained widespread use. pnas.orgbaseclick.eu EdU contains a terminal alkyne group, which can be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." pnas.orgnih.govnih.gov This reaction allows for the attachment of a fluorescent azide (B81097), enabling the visualization of cells that have undergone DNA replication. pnas.orgnih.gov

The EdU-based click chemistry method offers several advantages over the traditional 5-bromo-2′-deoxyuridine (BrdU) immunological detection method. pnas.orgexpertcytometry.com The detection of EdU is significantly faster and does not require DNA denaturation, which helps in preserving cellular and chromatin structure. pnas.orgnih.gov The small size of the fluorescent azide probes allows for excellent specimen penetration, making it suitable for staining whole-mount preparations. pnas.org While EdU itself can be toxic to cells, particularly with long-term exposure, its use in pulse-labeling experiments for detecting proliferating cells is highly effective and sensitive. mdpi.comnih.gov

| Method | Analog | Detection Principle | Advantages | Disadvantages |

| Click Chemistry | 5-ethynyl-2′-deoxyuridine (EdU) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide. pnas.orgnih.gov | Fast, highly sensitive, does not require DNA denaturation, good specimen penetration. pnas.orgnih.gov | Potential for cytotoxicity with prolonged exposure. mdpi.comnih.gov |

| Immunodetection | 5-bromo-2′-deoxyuridine (BrdU) | Antibody-based detection. pnas.orgexpertcytometry.com | Well-established method. | Requires DNA denaturation, which can disrupt cellular structure; larger antibody probes can have limited penetration. pnas.orgnih.gov |

Imaging and Tracking of Nucleic Acid Synthesis

The ability to label newly synthesized DNA with modified nucleosides like EdU allows for powerful imaging and tracking of nucleic acid synthesis in various biological contexts. pnas.orgnih.gov This technique has been successfully applied in cultured cells, as well as in whole animal models to study cell proliferation in tissues such as the intestine and brain. pnas.orgnih.gov The high sensitivity of the click reaction enables the detection of even low levels of cell turnover. nih.gov

Beyond EdU, other modified nucleosides are also employed for imaging. For instance, biotin-tagged deoxyuridine triphosphate can be incorporated into replicating DNA and subsequently detected using fluorescently labeled antibodies against biotin. researchgate.net These labeling techniques are invaluable for monitoring cell cycle progression and understanding the dynamics of DNA replication in both healthy and diseased states. researchgate.net

Tools for Nucleic Acid Modification and Functionalization

The unique chemical properties of this compound derivatives make them valuable tools for the targeted modification and functionalization of nucleic acids.

Site-Specific Introduction of Reactive Functionality

A key application of this compound analogs is the site-specific introduction of reactive groups into oligonucleotides. acs.orgoup.com For example, 4-thio-2′-deoxyuridine (d⁴S⁴U), where the oxygen at the 4-position is replaced by sulfur, provides a nucleophilic handle. oup.comumich.edu The thiocarbonyl group of d⁴S⁴U can be selectively alkylated after the oligonucleotide has been synthesized, allowing for the attachment of various functional groups. acs.orgoup.com This post-synthetic modification strategy enables the incorporation of functionalities that would not be stable under the conditions of standard solid-phase DNA synthesis. umich.edu

One method involves the oxidative amination of 4-thio-2′-deoxyuridine, which can convert it into deoxycytidine derivatives, allowing for the introduction of a wide range of functional groups, including those useful for biorthogonal chemistry (alkynes/azides), affinity purification (biotin), and fluorescence signaling (dansylamide). acs.org Another approach utilizes the reaction of 5-trifluoroethoxycarbonyl-2′-deoxyuridine with diaminoalkanes to introduce amino linkers into oligonucleotides.

Covalent Cross-linking of Nucleic Acids

Derivatives of this compound are also employed to create covalent cross-links within or between nucleic acid strands. oup.com By attaching electrophilic tethers to a 4-thio-2′-deoxyuridine incorporated into an oligonucleotide, a reactive probe is created. oup.comumich.edu When this probe anneals to its complementary DNA strand, the tether can react with a nearby base, such as a deoxyguanosine, to form a covalent cross-link. oup.com This process is driven by the formation of the DNA duplex, making it a template-directed reaction. oup.com The efficiency and selectivity of this cross-linking can be influenced by the structure and rigidity of the tether. oup.comnih.gov This technique is a powerful tool for studying DNA structure, protein-DNA interactions, and for creating stabilized nucleic acid structures.

Development of Modified Oligonucleotides and DNAzymes

The incorporation of this compound analogs into oligonucleotides can confer novel properties, leading to the development of modified oligonucleotides and DNAzymes with enhanced or new functionalities. acs.orgnih.gov

Modified oligonucleotides containing derivatives like 5-(N-aminoalkyl)carbamoyl-2′-deoxyuridine have been shown to form stable duplexes with complementary DNA and RNA strands. These modifications can also increase the resistance of the oligonucleotides to degradation by nucleases. nih.gov For example, oligonucleotides containing 4'-thionucleosides exhibit significantly increased stability in human plasma compared to unmodified RNA. nih.gov

In the field of DNAzymes (DNA-based enzymes), modified nucleosides are used to expand their catalytic capabilities. mdpi.comrsc.org By replacing standard deoxynucleotides with functionalized analogs, such as those derived from 5-aminomethyl-dUTP, DNAzymes with new catalytic activities can be selected. mdpi.com For instance, a deoxyuridine derivative modified with a guanidinium (B1211019) group has been incorporated into a DNAzyme to enhance its function. nih.gov Furthermore, deoxyuridine-modified DNAzymes have been designed to act as sensors for enzymes like uracil-DNA glycosylase (UNG). nih.gov In one design, the removal of a strategically placed uracil (B121893) by UNG deactivates the DNAzyme, while in another design, its removal activates the enzyme, providing a means to quantify UNG activity. nih.gov

The development of these modified nucleic acids holds promise for therapeutic applications, including antisense oligonucleotides and gene therapy, where stability and specific functionality are crucial. nih.govchemimpex.com

Genome-Wide Analysis of Deoxyuridine Incorporation

Early methods for detecting uracil in DNA could quantify the total amount but lacked the ability to provide positional information across the vast expanse of the genome. nih.govnih.gov The advent of next-generation sequencing has spurred the development of specialized methods to map these sites with increasing resolution and sensitivity. nih.gov These techniques are essential because even localized concentrations of dU/A base pairs can impact various DNA transactions and protein-DNA interactions. oup.com

Methodologies for Genome-Wide dU Mapping

Several key technologies have been established to identify and map deoxyuridine-containing regions in the genome. These methods typically rely on the specific recognition and processing of uracil by the enzyme Uracil-DNA Glycosylase (UDG). nih.govresearchgate.net

dU-seq (Deoxyuridine Sequencing): This method utilizes an in vitro base excision repair (BER) reaction to specifically label and enrich for DNA fragments containing uracil. 162.105.205 Genomic DNA is fragmented and then incubated with a cocktail of enzymes including UDG, AP endonuclease, DNA polymerase, and DNA ligase. researchgate.net In this reaction, biotin-labeled dUTP is used to replace the excised uracil, allowing for the subsequent pull-down and enrichment of the uracil-containing DNA fragments for high-throughput sequencing. 162.105.205researchgate.net dU-seq has been shown to efficiently enrich sequences with single or multiple deoxyuridines. researchgate.net

U-DNA-Seq: This technique is based on DNA immunoprecipitation (DIP-seq) using a specialized protein sensor that specifically binds to uracil-containing DNA. elifesciences.org The enriched U-DNA sample is then analyzed by next-generation sequencing to map the distribution of uracil-containing regions across the genome. elifesciences.org

AI-seq (Artificial Incorporation Modified Nucleobase for Sequencing): This method provides single-base resolution mapping of uracil. acs.orgnih.gov It employs a "base substitution" strategy. First, existing abasic (AP) sites in the genomic DNA are cleaved by APE1. nih.gov Then, UDG is used to excise uracil bases, creating new AP sites. These newly formed AP sites are then specifically labeled with a chemical probe (N3–C). nih.gov During PCR amplification, this modification causes a T-to-C transition, allowing the original uracil site to be identified at single-nucleotide resolution through sequencing. acs.orgnih.gov AI-seq can also distinguish between uracil arising from cytosine deamination versus dUMP misincorporation based on the mutation patterns. acs.org

Other methods like Excision-Seq and Ucaps-seq have also been developed, each with specific advantages in resolution, specificity, and sensitivity for mapping uracil across different organisms and contexts. researchgate.net

Table 1: Comparison of Genome-Wide Deoxyuridine Mapping Techniques

| Technique | Principle | Resolution | Cell Lines Applied In | Reference |

|---|---|---|---|---|

| dU-seq | In vitro Base Excision Repair (BER) with biotin-dUTP labeling and pull-down. | Region-specific (identifies enriched peaks) | K562, WPMY-1, HEK293T | 162.105.205researchgate.net |

| U-DNA-Seq | DNA immunoprecipitation with a uracil-DNA binding sensor, followed by sequencing. | Region-specific | HCT116, K562 | nih.govelifesciences.org |

| AI-seq | UDG-generated AP site labeling with a chemical probe (N3–C) causing a T-to-C mutation during PCR. | Single-base | HEK293T | acs.orgnih.gov |

| Ucaps-seq | Cross-linking of UdgX (a UDG inhibitor) to uracil sites, leading to polymerase stalling during sequencing. | Single-nucleotide | Synthetic DNA validation | researchgate.net |

Research Findings on Deoxyuridine Distribution

Genome-wide mapping studies have revealed that deoxyuridine is not uniformly distributed but is instead enriched in specific genomic contexts, challenging the view that its presence is always merely accidental.

A key finding from dU-seq analysis in several human cell lines is the significant enrichment of uracil in the centromeric regions of chromosomes. 162.105.205 Within these centromeres, uracil is preferentially found in the binding regions of CENP-A, a histone H3 variant specific to centromeres. oup.com162.105.205 This localization suggests a potential role for deoxyuridine in centromere function or maintenance. oup.com

Beyond centromeres, high densities of dU/A pairs have also been detected in telomeres. oup.com The presence of uracil in telomeric DNA has been shown to interfere with the binding of shelterin, a protein complex essential for protecting chromosome ends, which can lead to defects in telomere length maintenance. oup.com

These findings collectively indicate that deoxyuridine incorporation, far from being a random error, is a patterned genomic feature. The accumulation of uracil in specific locations like centromeres and telomeres suggests it may play a role in chromatin structure and function, although the precise mechanisms and consequences are still under active investigation. oup.com

Table 2: Summary of Research Findings on Genomic Deoxyuridine Distribution

| Genomic Region | Key Finding | Methodology Used | Implication | Reference |

|---|---|---|---|---|

| Centromeres | High enrichment of uracil detected. Preferentially localizes in CENP-A binding regions. | dU-seq, AI-seq | Potential role in centromere function, chromatin structure, or maintenance. | oup.comacs.org162.105.205 |

| Telomeres | Relatively high densities of uracil observed. | Not specified in detail, but cited in reviews of detection methods. | Impairs shelterin binding, leading to defective telomere maintenance. | oup.com |

| Intergenic Regions | Approximately 79.2% of identified uracil sites are located in these regions. | AI-seq | Suggests widespread, non-coding distribution. | nih.gov |

| Introns | Approximately 19.3% of identified uracil sites are located within introns. | AI-seq | May influence gene regulation or splicing, though less frequent than in intergenic regions. | nih.gov |

| Specific Chromosomes (Human) | Significant enrichment observed on chromosomes 1, 7, 16, and 18 after normalization. | AI-seq | Indicates chromosome-specific patterns of uracil incorporation or retention. | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Novel 4-Deoxyuridine Analogs and Their Biological Activities

The core structure of this compound serves as a versatile scaffold for chemical modification to generate novel analogs with enhanced or new biological activities. A significant area of exploration involves the synthesis of 4'-thionucleosides, where the oxygen atom in the furanose ring is replaced by a sulfur atom. This modification has led to compounds with potent antiviral properties. ontosight.airesearchgate.net

One of the most promising analogs is 5-iodo-4'-thio-2'-deoxyuridine (4'-thioIDU). researchgate.net This compound has demonstrated significant antiviral activity against a range of viruses. researchgate.net It is particularly effective against orthopoxviruses, including vaccinia and cowpox viruses, and has shown potential as a therapy for human use. researchgate.netnih.govnih.gov Research has confirmed its efficacy in vitro and in animal models of infection. researchgate.netnih.gov The antiviral activity of 4'-thioIDU also extends to herpesviruses. researchgate.net For instance, it has been shown to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV). researchgate.net The mechanism of action for many of these pyrimidine (B1678525) analogs is often dependent on the viral-encoded thymidine (B127349) kinase (TK) for their phosphorylation and subsequent activity. nih.gov

| Virus | 50% Effective Concentration (EC₅₀) in µM |

|---|---|

| Herpes Simplex Virus type 1 (HSV-1) | 0.1 |

| Herpes Simplex Virus type 2 (HSV-2) | 0.5 |

| Varicella-Zoster Virus (VZV) | 2 |

Data sourced from a 2010 study on the activity of 4'-thionucleosides against various viruses. researchgate.net

Further research has focused on synthesizing and evaluating a variety of 5-substituted-4-thio-2'-deoxyuridine derivatives. mdpi.com Modifications at the 5-position of the pyrimidine ring can significantly influence the biological activity of the resulting nucleoside analog. nih.gov While many such compounds have been created, their biological potential remains an active area of investigation. mdpi.com

Advanced Computational Approaches for Predicting Analog Behavior

The development of new this compound analogs is increasingly guided by advanced computational methods, which can predict their behavior and interactions with biological targets, thereby streamlining the drug discovery process. researchgate.net These in silico approaches provide a scientific rationale that complements experimental data, helping to optimize molecular design and minimize unnecessary synthesis. researchgate.net

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal. researchgate.net Molecular docking models the binding of a ligand (the nucleoside analog) to the active site of a target protein, such as a viral enzyme. nih.gov This has been used to understand substrate recognition in enzymes like the yeast RNA triphosphatase and to model the binding of nucleoside analogs to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.govnih.govacs.org MD simulations further assess the stability of these ligand-receptor complexes in a simulated physiological environment. researchgate.netnih.gov